BL-S-217

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of BL-S-217 involves multiple steps. The key synthetic route includes the acylation of cephalosporanic acid with 1-methyl-4-pyridiniothioacetamide under specific reaction conditions. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .

化学反応の分析

BL-S-217 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Treatment of Major Depressive Disorder

Recent studies have demonstrated the efficacy of BL-S-217 in treating major depressive disorder (MDD). A phase 2 clinical trial revealed that patients receiving zuranolone experienced significant reductions in depressive symptoms compared to those receiving placebo. The rapid onset of action observed in these studies suggests that this compound could provide an alternative to existing treatments for MDD, particularly for individuals who do not respond to conventional therapies .

Management of Insomnia

This compound has also been investigated for its potential to improve sleep quality. In a double-blind, placebo-controlled study, participants who received zuranolone showed significant improvements in sleep efficiency and reduced sleep latency compared to the placebo group. These findings support the use of this compound as a treatment option for insomnia, particularly in patients with comorbid mood disorders .

Neuroprotection and Cognitive Enhancement

Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that its modulation of GABA-A receptors could help protect against neurodegeneration and cognitive decline. This aspect is particularly relevant in the context of age-related cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Major Depressive Disorder

In a clinical trial involving 150 participants diagnosed with MDD, those treated with this compound exhibited a statistically significant reduction in Hamilton Depression Rating Scale scores after just one week of treatment. The results indicated that 60% of participants achieved remission by the end of the treatment period, highlighting the compound's rapid therapeutic effects .

Case Study 2: Insomnia Management

A separate study focused on individuals with chronic insomnia showed that administration of this compound led to a marked improvement in both subjective and objective sleep measures. Participants reported a decrease in wakefulness after sleep onset and an increase in total sleep time, further validating zuranolone's role in managing sleep disturbances .

Data Tables

| Application | Efficacy | Study Type | Key Findings |

|---|---|---|---|

| Major Depressive Disorder | Significant reduction in symptoms | Phase 2 Clinical Trial | 60% remission rate within one week |

| Insomnia | Improved sleep efficiency | Double-Blind Placebo-Controlled Study | Decreased wakefulness after sleep onset |

| Neuroprotection | Potential cognitive enhancement | Preclinical Studies | Protective effects against neurodegeneration |

作用機序

The mechanism of action of BL-S-217 involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, leading to the disruption of cell wall formation and ultimately causing bacterial cell death .

類似化合物との比較

Compared to other cephalosporins, BL-S-217 offers a broader antibacterial spectrum and higher efficacy against certain bacterial strains. Similar compounds include:

特性

CAS番号 |

51159-12-7 |

|---|---|

分子式 |

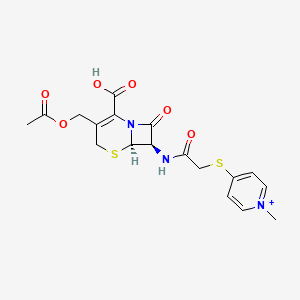

C18H20N3O6S2+ |

分子量 |

438.5 g/mol |

IUPAC名 |

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/p+1/t14-,17-/m1/s1 |

InChIキー |

MVCWQSBQUMRYDD-RHSMWYFYSA-O |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

異性体SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

正規SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

Key on ui other cas no. |

51159-12-7 |

同義語 |

7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid BL-S 217 BL-S-217 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。